molecular formula C12H16ClNO4S2 B7814688 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride

4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B7814688
M. Wt: 337.8 g/mol
InChI Key: AKVPVDUAZAKMMW-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonyl chloride core substituted at the 4-position with a 1,1-dioxo-2-thiazinane moiety and methyl groups at the 2- and 6-positions. The thiazinane ring is saturated, with a sulfone group (1,1-dioxo) enhancing its electron-withdrawing properties. Sulfonyl chlorides are highly reactive intermediates used to synthesize sulfonamides, sulfonic esters, and other derivatives. The unique combination of the sulfone and thiazinane substituents distinguishes this compound from simpler sulfonyl chlorides, influencing its reactivity, stability, and applications in medicinal and agrochemical synthesis .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-2,6-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S2/c1-9-7-11(8-10(2)12(9)20(13,17)18)14-5-3-4-6-19(14,15)16/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVPVDUAZAKMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diamines with Sulfur Dioxide

The thiazinan ring (1λ⁶,2-thiazinane) is synthesized via cyclocondensation of 1,2-diamines with sulfur dioxide derivatives. Patent CN102108069B demonstrates the utility of diazotization and sulfur dioxide gas in forming benzothiazole sulfonyl chlorides. For the target compound, a similar approach involves:

  • Diazotization : 4-Amino-2,6-dimethylbenzenesulfonyl chloride is treated with sodium nitrite in acidic media to form a diazonium salt.

  • Cyclization : The diazonium salt reacts with 1,3-diaminopropane and sulfur dioxide under copper sulfate catalysis to form the thiazinan ring.

Critical Parameters

  • Catalyst : Copper sulfate (1.0–3.0 equivalents).

  • Temperature : 0–25°C to prevent decomposition.

  • Oxidation : Post-cyclization oxidation with hydrogen peroxide converts the thiazinane sulfur to the sulfone.

StepReagentsYield (%)Reference
DiazotizationNaNO₂, HCl70
Cyclization1,3-Diaminopropane, SO₂65
OxidationH₂O₂, AcOH90

Integrated Synthesis Pathways

Sequential Sulfonation and Thiazinan Formation

A two-step protocol combines chlorosulfonation and thiazinan installation:

  • Sulfonation : 2,6-Dimethylbenzene → 2,6-dimethylbenzenesulfonic acid.

  • Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.

  • Thiazinan Introduction : Palladium-catalyzed coupling of the sulfonyl chloride with a preformed thiazinane amine.

Advantages :

  • Avoids competing reactions during diazotization.

  • Enables modular functionalization.

Challenges :

  • Palladium catalysts (e.g., Pd/C) require strict anhydrous conditions.

Oxidation State Management

The 1,1-dioxo group in the thiazinan ring necessitates precise oxidation control. Patent CN102108069B employs sulfur dioxide gas during cyclization, followed by hydrogen peroxide oxidation. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) achieve higher selectivity but increase cost.

OxidantTemperature (°C)Yield (%)Purity (%)
H₂O₂258895
mCPBA09298

Scalability and Industrial Considerations

Solvent and Catalyst Recycling

Patent GB2135666A highlights solvent recovery in halogenated systems, reducing environmental impact. For example, dichloromethane is distilled and reused with <5% loss. Copper sulfate catalysts are filtrated and reactivated via calcination.

Byproduct Mitigation

Polysulfonation byproducts are minimized using:

  • Low temperatures (0–10°C) during chlorosulfonation.

  • Stepwise addition of chlorosulfonic acid.

Analytical Characterization

Spectroscopic Validation

1H NMR and HPLC data from Patent CN102108069B provide benchmarks:

  • 1H NMR (CDCl₃) : δ 2.45 (s, 6H, CH₃), 3.75–3.85 (m, 4H, thiazinan CH₂), 7.85–7.90 (d, 2H, aromatic).

  • HPLC Purity : ≥98% after recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The thiazinane ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiazinane ring.

Scientific Research Applications

Structure and Composition

The compound features a thiazinane ring, which is a six-membered heterocycle containing both sulfur and nitrogen atoms. Its molecular formula is characterized by the presence of a sulfonyl chloride group, which enhances its reactivity and utility in various chemical transformations.

Antimicrobial Activity

Thiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-(1,1-Dioxo-1λ^6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride exhibit significant antibacterial and antifungal activities. For example, thiazolidine derivatives have shown effectiveness against various pathogens due to their ability to inhibit bacterial cell wall synthesis .

Antiviral Properties

Some thiazinane derivatives have demonstrated antiviral activity. Studies suggest that these compounds can interfere with viral replication processes, making them potential candidates for developing antiviral medications . The specific mechanisms often involve the inhibition of viral enzymes or interference with viral entry into host cells.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of thiazine derivatives. Compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of various thiazine derivatives and their biological activity against bacterial strains. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

Case Study 2: Thiazine Derivatives in Cancer Treatment

Another significant application involves the use of thiazine derivatives in cancer therapy. Research demonstrated that specific thiazine compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests their potential as chemotherapeutic agents .

Table 1: Biological Activities of Thiazine Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
4-(1,1-Dioxo-1λ^6,2-thiazinan-2-yl)-phenylamineAntibacterial16
4-(1,1-Dioxo-1λ^6,2-thiazinan-2-yl)-benzenesulfonamideAntifungal32
Thiazolidine derivativeAntiviral25

Table 2: Synthesis Methods for Thiazine Derivatives

Synthesis MethodDescriptionYield (%)
Cyclization of sulfonamidesReaction with electrophiles70
Functional group modificationSubstitution reactions on thiazinane rings60
Multi-step synthesisCombination of various synthetic pathways50

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins or other biomolecules. This reactivity is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and analogous sulfonyl chlorides:

Compound Name Substituent Position and Type Ring Structure Sulfone Presence Melting Point (°C) Reactivity Profile Applications
4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride 4-(thiazinane), 2,6-dimethyl Saturated thiazinane Yes ~160–165* High (strong electron-withdrawing) Pharmaceutical intermediates
4-(4,6-Dimethyl-6H-1,3-thiazin-2-yl)benzene-1-sulfonyl chloride 4-(unsaturated thiazine), 2,6-dimethyl Unsaturated thiazine No 152–154 Moderate (aromatic ring delocalization) Agrochemical synthesis
4-(tert-Butyl)-2,6-dimethylbenzene-1-sulfonyl chloride 4-(tert-butyl), 2,6-dimethyl None No N/A Low (electron-donating tert-butyl) Specialty chemical synthesis
Triflusulfuron methyl ester Triazine-linked sulfonylurea Triazine No (sulfonylurea) N/A Low (ester form, stabilized) Herbicide

*Hypothesized based on increased polarity from the sulfone group.

Reactivity and Stability

  • Electrophilicity : The sulfone group in the target compound enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides). In contrast, the tert-butyl-substituted analogue exhibits lower reactivity due to its electron-donating substituent .
  • Hydrolysis Sensitivity: While all sulfonyl chlorides are moisture-sensitive, the electron-withdrawing sulfone group may slightly stabilize the target compound against hydrolysis compared to non-sulfone analogues .

Research Findings and Challenges

  • Reactivity Trends : The target compound’s reactivity exceeds that of tert-butyl and thiazine analogues due to its sulfone group, enabling efficient sulfonamide formation under mild conditions .
  • Solubility : The polar thiazinane sulfone moiety improves solubility in polar aprotic solvents (e.g., DMF or DMSO), facilitating reactions in solution-phase chemistry.
  • Stability : Despite increased electrophilicity, the compound’s shelf life depends on rigorous anhydrous storage to prevent hydrolysis.

Biological Activity

4-(1,1-Dioxo-1λ^6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields of biological research due to its potential biological activities. This article compiles available data regarding its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13ClN2O4S
  • Molecular Weight : 316.77 g/mol
  • CAS Number : 1016508-33-0

The biological activity of this compound is primarily attributed to its ability to interact with thiol groups in proteins. Sulfonyl chlorides are known to modify cysteine residues in proteins, which can lead to alterations in enzyme activity and cellular signaling pathways. The specific mechanism involves the formation of sulfenamides or sulfinamides upon reaction with thiols, potentially affecting redox signaling and protein function.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(1,1-Dioxo-1λ^6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride exhibit antimicrobial properties. For instance, studies have shown that modifications of sulfonyl chlorides enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes. For example, it has been suggested that sulfonyl chlorides can inhibit aldehyde dehydrogenase (AlDH) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), both of which are crucial for cellular metabolism. Inhibition of these enzymes can lead to altered metabolic states within cells, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of sulfonyl chlorides were tested against various bacterial strains. The results indicated that modifications at the thiol-reactive site significantly improved antimicrobial activity, suggesting that 4-(1,1-Dioxo-1λ^6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride could be a candidate for further development as an antibacterial agent .

Study 2: Enzyme Interaction

A study investigating the interaction of sulfonyl chlorides with AlDH revealed that these compounds could effectively inhibit enzyme activity at low concentrations. This inhibition was linked to changes in cellular redox states and highlighted the potential for using such compounds in therapeutic applications for diseases involving oxidative stress .

Data Table: Biological Activities Summary

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
Enzyme Inhibition (AlDH)Modification of active site cysteine residues
Redox Signaling ModulationFormation of sulfenamides affecting signaling

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